3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
Description
3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound with the molecular formula C13H12FNO3S and a molecular weight of 281.3026832 g/mol . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a pyridinone ring, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJVPZQRDUMVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-p
Biological Activity
3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a synthetic compound with significant biological activity, particularly in pharmacological applications. Its molecular formula is C13H12FNO3S, and it has a molecular weight of approximately 281.30 g/mol. The compound features a pyridinone ring substituted with a 2-fluorophenylsulfonyl group and two methyl groups at positions 4 and 6, contributing to its unique reactivity and biological properties .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl group enhances the compound's binding affinity to enzymes and proteins, potentially inhibiting their activities. This interaction is critical for its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial activity against various pathogens. For instance, in vitro evaluations have shown that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The inhibition of biofilm formation by these bacteria further underscores the compound's potential as an antimicrobial agent.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In various studies, it has shown significant cytotoxic effects against different cancer cell lines. For example, compounds derived from similar structures have demonstrated IC50 values ranging from 1.1 µM to 49.85 µM against cell lines such as HCT-116 and A549 . These findings suggest that the compound could be further developed as a therapeutic agent in cancer treatment.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[(2-bromophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone | Structure | Moderate antimicrobial activity |
| 3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone | Structure | Significant anticancer activity |
| This compound | Structure | High potency against bacterial strains |
The presence of the fluorine atom in the 2-fluorophenyl group may enhance the lipophilicity and overall bioavailability of the compound compared to its bromine or chlorine counterparts.
Study on Antimicrobial Effects
A notable study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of pyridinones, including this compound. The study found that this compound exhibited strong bactericidal effects against resistant strains of bacteria, making it a potential candidate for further development in antibiotic therapies .
Anticancer Research
In another significant research effort, the anticancer potential of this compound was assessed using several human cancer cell lines. The results indicated that treatment with this compound resulted in cell cycle arrest and apoptosis in cancer cells, highlighting its mechanism as a promising anticancer agent .
Scientific Research Applications
Anticancer Activity
Research indicates that 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone exhibits significant anticancer properties. Studies conducted by the National Cancer Institute (NCI) have shown that related compounds can inhibit cell growth in various cancer cell lines. For instance, derivatives of this compound demonstrated mean growth inhibition values that suggest a potential for developing new anticancer therapies.
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| MDA-MB-231 (breast) | 15.72 | 50.68 |
| HT-29 (colon) | 20.00 | 55.00 |
These results imply that the compound could be a lead candidate for further development in cancer treatment strategies.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacteria and fungi. Its sulfonyl group enhances its interaction with microbial targets, making it effective in inhibiting growth.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
These findings highlight its potential as an antimicrobial agent in pharmaceutical formulations.
Material Science Applications
This compound can also be utilized in material science, particularly in the development of polymers and coatings. Its ability to form stable complexes with metal ions suggests applications in catalysis and materials engineering.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound through various methods, including nucleophilic substitution reactions. Characterization techniques such as NMR and LC-MS were employed to confirm the structure and purity of the synthesized product.
Case Study 2: In Vivo Efficacy
In vivo studies demonstrated that the compound could reduce tumor size in animal models when administered at specific dosages. This research provides a foundation for future clinical trials aimed at evaluating its efficacy and safety in humans.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone?
- Methodology : The compound can be synthesized via cyclocondensation reactions. A common approach involves heating 2-(RCO)-1-methyl-ethenamine derivatives with alkyl propynoates or butynoates (e.g., methyl 2-butynoate) at 100–150°C in solvents like dimethylformamide. Reaction times vary (e.g., 95 hours for reflux), and products are purified via crystallization using ether .
- Key Data : Typical yields range from 54% to 70%, depending on substituents and reaction conditions .
Q. How is the molecular structure of this compound characterized?
- Methodology :
- X-ray crystallography : Use programs like ORTEP-3 for Windows to generate 3D structural models from diffraction data. This software supports thermal ellipsoid plots and bond-length/angle analysis .
- Spectroscopy : Employ H NMR for proton environment analysis and FT-IR to confirm functional groups (e.g., sulfonyl, pyridinone carbonyl) .
Q. What biological activities are associated with pyridinone derivatives?
- Methodology : Screen for lipid metabolism modulation using 3T3-L1 adipocyte differentiation assays. Pyridinones like PT26 (structurally analogous) showed activity in PPARγ activation studies, with controls like GW7845 validating results .
Advanced Research Questions
Q. How can synthetic yields be optimized when contradictory data arise from varying reaction conditions?
- Methodology :
- Design of Experiments (DoE) : Systematically vary solvents (DMF vs. DMSO), temperatures (100°C vs. 150°C), and catalysts (e.g., Lewis acids) to identify optimal conditions.
- Analytical Validation : Use HPLC or GC-MS to detect byproducts (e.g., unreacted ethenamines) that reduce yields. Reference reports crystallization inefficiencies due to solvent polarity.
Q. What strategies resolve structural ambiguities in sulfonyl-pyridinone derivatives?
- Methodology :
- Comparative Crystallography : Compare the target compound’s crystal structure (e.g., sulfonyl group orientation) with analogs like 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone .
- DFT Calculations : Perform density functional theory simulations to predict stable conformers and validate against experimental bond lengths .
Q. How can structure-activity relationships (SAR) guide the design of novel pyridinone derivatives?
- Methodology :
- Bioisosteric Replacement : Replace the 2-fluorophenylsulfonyl group with electron-withdrawing groups (e.g., 2,6-difluorophenylsulfonamido in ) to assess potency in biological assays.
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with pyridinone carbonyl) in targets like BRAF/HDAC .
Data Contradiction Analysis
Q. Why do different studies report conflicting biological activities for pyridinone derivatives?
- Methodology :
- Assay Standardization : Compare protocols for PPARγ activation (e.g., cell lines, agonist controls) across studies. For example, uses 3T3-L1 cells, while others may use HEK293, leading to variability.
- Metabolic Stability Testing : Evaluate compound half-life in vitro (e.g., liver microsomes) to rule out degradation artifacts .
Experimental Design Tables
| Synthetic Optimization Parameters | Conditions Tested | Yield Range | Reference |
|---|---|---|---|
| Solvent | DMF, DMSO, Ether | 54–70% | |
| Temperature | 100°C, 120°C, 150°C | 59–65% | |
| Catalyst | None, FeCl₃, ZnCl₂ | 65–70% |
| Structural Characterization Tools | Key Metrics | Reference |
|---|---|---|
| X-ray Crystallography (ORTEP-3) | Bond lengths (Å), R-factors | |
| H NMR | Chemical shifts (δ, ppm) | |
| FT-IR | Stretching frequencies (cm⁻¹) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
